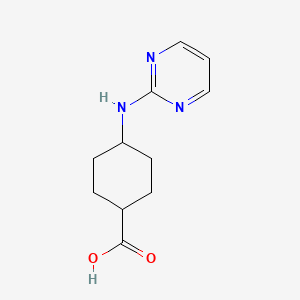

4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid is a heterocyclic compound that features a pyrimidine ring attached to a cyclohexane carboxylic acid moietyThe pyrimidine ring, a six-membered heterocyclic structure containing two nitrogen atoms, is a crucial component of nucleic acids, making it a vital scaffold in drug design and development .

Mechanism of Action

Target of Action

The primary target of 4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid is the Retinoid X receptor alpha (RXRα) . RXRα is a nuclear receptor that controls gene expression and plays a key role in the development of cancer .

Mode of Action

This compound interacts with RXRα as an antagonist . It selectively binds to RXRα-LBD (Ligand Binding Domain) with submicromolar affinity . This binding inhibits the activity induced by 9-cis-RA in a dose-dependent manner .

Biochemical Pathways

The compound’s interaction with RXRα affects the pathways controlled by this receptor. It leads to the induction of time-and dose-dependent cleavage of poly ADP-ribose polymerase . It also significantly stimulates caspase-3 activity , leading to RXRα-dependent apoptosis .

Pharmacokinetics

The compound shows potent anti-proliferative activity against human cancer cell lines hepg2 and a549 cells . It also has low cytotoxic property in normal cells such as LO2 and MRC-5 cells .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell viability in cancer cell lines . It also induces apoptosis in these cells through the stimulation of caspase-3 activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid typically involves the reaction of pyrimidine derivatives with cyclohexanecarboxylic acid derivatives. One common method includes the nucleophilic substitution reaction where a pyrimidine derivative reacts with a cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert carboxylic acid groups to alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the pyrimidine ring.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties

Comparison with Similar Compounds

Pyrimidine-2-carboxylic acid: Shares the pyrimidine ring but lacks the cyclohexane moiety.

Cyclohexanecarboxylic acid: Lacks the pyrimidine ring but shares the cyclohexane carboxylic acid structure.

Uniqueness: 4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid is unique due to the combination of the pyrimidine ring and cyclohexane carboxylic acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Biological Activity

4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. As a pyrimidine derivative with a cyclohexane ring, it has been studied for potential therapeutic applications, including anti-inflammatory, anti-viral, and anti-cancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant case studies and research findings.

- Molecular Formula : C₁₃H₁₈N₄O₂

- Molecular Weight : 238.31 g/mol

- Melting Point : 125-127 °C

- Solubility : Sparingly soluble in water

- pKa : 3.77 (indicating weak acidity)

Anti-Cancer Activity

Recent studies have demonstrated that this compound exhibits significant anti-cancer properties. For instance, it has been shown to inhibit the proliferation of various human cancer cell lines, including HepG2 and A549 cells. The half-maximal inhibitory concentration (IC50) values for these cell lines were reported to be below 10 µM, indicating potent anti-proliferative effects .

Table 1: Anti-Cancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | <10 | Induction of apoptosis via caspase activation |

| A549 | <10 | RXRα antagonist activity |

The compound operates through mechanisms involving the modulation of retinoid X receptor alpha (RXRα), where it acts as an antagonist, leading to apoptosis in cancer cells .

Anti-Inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects. It inhibits the activity of pro-inflammatory enzymes and cytokines, which play crucial roles in inflammatory processes. This property suggests potential applications in treating inflammatory diseases.

Anti-Viral Activity

The compound has also shown promise as an anti-viral agent, particularly against certain viral infections. Its ability to inhibit viral replication mechanisms positions it as a candidate for further research into antiviral therapies.

Case Studies and Research Findings

-

Study on RXRα Modulation :

A study focused on the synthesis and evaluation of derivatives related to this compound found that certain modifications enhanced its binding affinity to RXRα. The most potent derivative exhibited an EC50 of 1.68 ± 0.22 µM, highlighting the importance of structural variations in enhancing biological activity . -

Neuroprotective Effects :

Another study investigated the neuroprotective effects of compounds related to this class against chemotherapy-induced peripheral neuropathy (CIPN). The findings indicated that the compound could alleviate symptoms associated with CIPN, suggesting a broader therapeutic potential beyond oncology .

Safety and Toxicity

Preliminary assessments indicate that this compound is relatively safe with low toxicity levels in vitro. However, comprehensive toxicity studies across various models are necessary to establish a complete safety profile .

Future Directions

Future research should focus on:

- Detailed pharmacokinetic and pharmacodynamic studies.

- Exploration of its role in gene expression regulation.

- Development of novel derivatives with enhanced efficacy and specificity.

Properties

IUPAC Name |

4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-10(16)8-2-4-9(5-3-8)14-11-12-6-1-7-13-11/h1,6-9H,2-5H2,(H,15,16)(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDWHPPRSFBSKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)NC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.